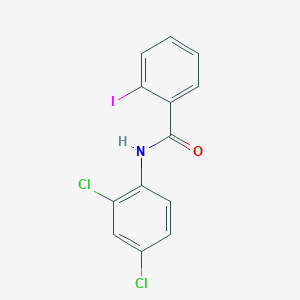

N-(2,4-dichlorophenyl)-2-iodobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8Cl2INO |

|---|---|

Molecular Weight |

392.02 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-2-iodobenzamide |

InChI |

InChI=1S/C13H8Cl2INO/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18) |

InChI Key |

SQAGGVIBJZHRIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)I |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of N 2,4 Dichlorophenyl 2 Iodobenzamide and Its Analogues

Convergent and Divergent Synthetic Pathways for Benzamide (B126) Synthesis

A convergent synthesis is a strategy where different fragments of a complex molecule are synthesized independently and then joined together in the later stages. wikipedia.org This approach is generally more efficient for multi-step syntheses as it maximizes the yield. wikipedia.org In the context of N-(2,4-dichlorophenyl)-2-iodobenzamide, a convergent approach involves the separate preparation of the 2-iodobenzoic acid moiety and the 2,4-dichloroaniline (B164938) moiety. These two key intermediates are then coupled in a final step to form the target benzamide. This method allows for focused optimization of the synthesis of each fragment before the final coupling reaction.

In contrast, a divergent synthesis begins with a central core molecule from which successive generations of building blocks are added to create a library of diverse compounds. wikipedia.org For instance, one could start with a simpler benzamide and introduce the halogen substituents in later steps. While less common for synthesizing a single, specific molecule, this strategy is powerful for creating a range of analogues for structure-activity relationship studies, where different halogen patterns or other functional groups are explored.

Amide Bond Formation Methodologies

The formation of the amide bond is one of the most fundamental transformations in organic chemistry. core.ac.uk The most common and direct method for synthesizing this compound involves the reaction of an activated carboxylic acid derivative with an amine. Typically, 2-iodobenzoic acid is converted into a more reactive species, such as an acyl chloride (2-iodobenzoyl chloride), which then readily reacts with 2,4-dichloroaniline.

Beyond the classic acyl chloride method, numerous other techniques have been developed for amide bond formation, often utilizing coupling agents to facilitate the reaction between a carboxylic acid and an amine directly. rsc.org These reagents activate the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Another approach is transamidation, where the N-substitution of an existing amide is altered by introducing a different amine. rsc.org Modern methods also include catalytic approaches that are more atom-efficient and environmentally benign. core.ac.ukrsc.org For instance, iron-catalyzed cross-coupling of amides with aryl iodides has been reported as a low-cost alternative to palladium-catalyzed reactions. core.ac.uk Furthermore, synthetic routes have been developed that generate N-aryl amides directly from nitroarenes, bypassing the need to isolate the often toxic aniline (B41778) intermediates. unimi.itrsc.org

| Methodology | Reactants | Key Reagents/Catalysts | Description |

|---|---|---|---|

| Acyl Halide Method | Acyl Halide (e.g., 2-iodobenzoyl chloride) + Amine (e.g., 2,4-dichloroaniline) | Thionyl chloride (SOCl₂) or Oxalyl chloride to form acyl halide | A traditional and robust method where a highly reactive acyl halide reacts with an amine. researchgate.net |

| Coupling Agent-Mediated Amidation | Carboxylic Acid + Amine | HBTU, HATU, T3P, CDI | Direct formation of an amide bond from a carboxylic acid and an amine, facilitated by a coupling agent that activates the carboxyl group. rsc.org |

| Catalytic Direct Amidation | Carboxylic Acid + Amine | Boric acid derivatives | Forms an amide bond directly with the removal of water, often requiring azeotropic conditions. rsc.org |

| Umpolung Amide Synthesis (UmAS) | α-halonitroalkane + N-aryl hydroxylamine | Brønsted base (e.g., Cs₂CO₃) | An alternative approach for forming N-aryl amides that avoids epimerization for chiral substrates. nih.gov |

| Reductive Amidation from Nitroarenes | Nitroarene + Acyl Chloride | Fe dust in water | A one-pot method that reduces the nitro group and subsequently forms the amide bond, avoiding the handling of anilines. rsc.org |

Regioselective Halogenation Approaches for Aryl Iodides and Dichlorophenyl Moieties

The successful synthesis of this compound relies on the precise installation of halogen atoms on the aromatic rings of the precursors. Regioselective halogenation—the ability to control where the halogen is introduced—is therefore critical.

For the 2-iodobenzoic acid fragment, direct iodination of benzoic acid can be challenging due to the deactivating nature of the carboxylic acid group. A common strategy involves the use of N-iodosuccinimide (NIS) in a suitable solvent system. researchgate.net Palladium-catalyzed methods have also emerged as powerful tools for the regioselective C-H halogenation of arenes, offering pathways to products that are often complementary to those from traditional electrophilic aromatic substitution. organic-chemistry.org These catalyzed reactions can use directing groups to install the halogen at a specific position, such as ortho to the directing group.

For the 2,4-dichloroaniline moiety, the synthesis typically starts from aniline or a related precursor. The amino group is a strong activating ortho-, para-director. Direct chlorination of aniline can lead to multiple products and over-halogenation. Therefore, the amino group is often protected as an acetanilide (B955) to moderate its activating effect and to provide steric hindrance, which can improve regioselectivity. The subsequent chlorination can then be controlled to achieve the desired 2,4-dichloro substitution pattern, followed by deprotection to yield 2,4-dichloroaniline. Oxidative chlorination using systems like HCl/H₂O₂ in specialized solvents like 1,1,1-trifluoroethanol can also be employed for halogenating aryl systems. nih.gov

| Target Moiety | Halogenation Type | Reagents | Key Features |

|---|---|---|---|

| Aryl Iodide (e.g., 2-iodobenzoic acid) | Electrophilic Iodination | N-Iodosuccinimide (NIS) in HFIP | Fluorinated alcohols like hexafluoroisopropanol (HFIP) can promote halogenation with N-halosuccinimides under mild conditions. researchgate.net |

| Aryl Iodide | Palladium-Catalyzed C-H Iodination | Pd(OAc)₂, N-Iodosuccinimide | Allows for directed halogenation, providing high regioselectivity that can be difficult to achieve with standard electrophilic substitution. organic-chemistry.org |

| Dichlorophenyl Moiety (e.g., 2,4-dichloroaniline) | Electrophilic Chlorination of protected aniline | N-Chlorosuccinimide (NCS), SO₂Cl₂ | Protection of the amine (e.g., as an acetanilide) moderates reactivity and directs chlorination to the ortho and para positions. |

| Aryl Dichloride | Oxidative Chlorination | HCl / H₂O₂ in fluorinated alcohol | Can be used to transform aryl iodides into aryliodine(III) dichlorides, which can then be converted to chlorinated arenes. nih.gov |

Pharmacological Characterization and Biological Target Elucidation

Investigation of Antiproliferative and Antineoplastic Activities of N-(2,4-dichlorophenyl)-2-iodobenzamide Derivatives

Derivatives of benzamide (B126) have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines in laboratory settings. These in vitro studies are crucial for determining the potential of these compounds as anticancer agents.

For instance, the novel benzamide derivative VKNG-2 has been shown to overcome multidrug resistance in colon cancer cell lines by inhibiting the ABCG2 transporter. nih.gov In the S1-M1-80 colon cancer cell line, which overexpresses this transporter, a 5 µM concentration of VKNG-2 increased the efficacy of the chemotherapeutic drug mitoxantrone (B413) by 70-fold and that of SN-38 by 112-fold. nih.gov Similarly, other studies on sulfonamide derivatives, which share structural motifs with benzamides, have shown potent, dose-dependent cytotoxicity against colon cancer cell lines DLD-1 and HT-29. nih.govresearchgate.net One such compound, MM131, exhibited a 50% inhibitory concentration (IC₅₀) of 3.4 µM in DLD-1 cells and 3.9 µM in HT-29 cells after 24 hours of exposure. nih.gov

The antiproliferative activity is not limited to colon cancer. Studies on 1H-1,2,3-Triazole tethered nitroimidazole–isatin conjugates, which also feature amide linkages, showed IC₅₀ values of 54.25 µM against the MCF-7 breast cancer cell line and 26.12 µM against the MDA-MB-231 triple-negative breast cancer cell line. openmedicinalchemistryjournal.com The general principle of testing antiproliferative activity involves incubating cancer cells with the compound for a set period, often 48 hours, and then measuring cell viability using assays like the Sulforhodamine B (SRB) method. mdpi.com

Antiproliferative Activity of Benzamide Analogs in Cancer Cell Lines

| Compound/Analog | Cell Line | Cancer Type | Reported Activity (IC₅₀) | Source |

|---|---|---|---|---|

| MM131 (Sulfonamide Derivative) | DLD-1 | Colon Cancer | 3.4 µM | nih.gov |

| MM131 (Sulfonamide Derivative) | HT-29 | Colon Cancer | 3.9 µM | nih.gov |

| Nitroimidazole–Isatin Conjugate | MCF-7 | Breast Cancer | 54.25 µM | openmedicinalchemistryjournal.com |

| Nitroimidazole–Isatin Conjugate | MDA-MB-231 | Breast Cancer | 26.12 µM | openmedicinalchemistryjournal.com |

Research into this compound and its analogs points toward a multi-targeted mechanism of action, a desirable characteristic for anticancer agents as it can potentially overcome resistance mechanisms. Key molecular targets identified for this class of compounds include receptor tyrosine kinases, intracellular chaperone proteins, and enzymes involved in epigenetic regulation.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and growth; its overactivation is a common driver in many cancers, including non-small cell lung cancer. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase's catalytic domain are an important class of cancer therapeutics. drugbank.com

A series of N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of both EGFR and Histone Deacetylase 3 (HDAC3), which can synergistically drive malignant progression in triple-negative breast cancer (TNBC). nih.gov Molecular modeling of these compounds revealed that the 4-fluorobenzyl group occupies the ATP-binding pocket of EGFR. nih.gov One of the most potent compounds in this series, compound 38 , exhibited an IC₅₀ value of 20.34 nM against EGFR. nih.gov This compound also showed superior anti-proliferative activity against MDA-MB-231 TNBC cells (IC₅₀ = 1.98 µM), induced significant inhibition of cell migration, and promoted late-stage apoptosis. nih.gov The structure-activity relationship suggests that the benzamide core is a viable scaffold for developing EGFR inhibitors. nih.gov

Inhibitory Activity of Benzamide Derivative Against EGFR

| Compound | Target | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|

| Compound 38 (N-benzyl-2-fluorobenzamide derivative) | EGFR | 20.34 nM | nih.gov |

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular chaperone proteins located primarily at the endoplasmic reticulum. nih.govnih.govresearchgate.net They are implicated in cancer cell proliferation and survival, and their overexpression in various tumor types makes them attractive therapeutic targets. acs.orgresearchgate.net

Iodobenzamide derivatives have been developed as high-affinity ligands for sigma receptors. For example, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) was synthesized as a radiopharmaceutical with high affinity for both σ₁ and σ₂ receptor subtypes for potential imaging of breast cancer. nih.gov Competition binding studies in MCF-7 breast cancer cells demonstrated that this compound binds with high affinity, showing a dissociation constant (Ki) of 4.6 nM when competed with the known sigma ligand haloperidol. nih.gov Scatchard analysis revealed a high density of sigma receptors in these cells (Bmax = 4000 fmol/mg protein). nih.gov The interaction of ligands with sigma-1 receptors can modulate calcium signaling and cellular stress responses, which are critical for cell survival and apoptosis. nih.govnih.gov The development of selective iodobenzamide ligands for sigma receptors underscores their potential role in the mechanism of action for related compounds like this compound.

Binding Characteristics of an Iodobenzamide Ligand at Sigma Receptors in MCF-7 Cells

| Parameter | Compound | Value | Source |

|---|---|---|---|

| Inhibition Constant (Ki) vs. Haloperidol | 4-[¹²⁵I]BP | 4.6 nM | nih.gov |

| Dissociation Constant (Kd) | 4-[¹²⁵I]BP | 26 nM | nih.gov |

| Maximum Binding Capacity (Bmax) | 4-[¹²⁵I]BP | 4000 fmol/mg protein | nih.gov |

The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation in adults is linked to the development of several cancers, including medulloblastoma and basal cell carcinoma. mdpi.comnih.gov The G protein-coupled receptor Smoothened (SMO) is a key transducer in this pathway, making it a validated drug target. nih.gov

While direct studies on this compound are limited, research on related benzamide structures has identified potent SMO antagonists. A high-throughput screening identified a compound, A8 , as a novel SMO antagonist with low nanomolar activity. nih.gov This compound was found to be a potent inhibitor of Hh-dependent Gli transcription and the proliferation of cerebellar granule progenitor (GCP) cells. nih.gov Furthermore, research into benzimidazole (B57391) derivatives, created by replacing the amide core of the known SMO inhibitor GDC-0449, also yielded potent inhibitors, suggesting the broader applicability of related scaffolds in targeting the SMO pathway. nih.gov

Inhibitory Activity of SMO Antagonist A8

| Assay | Compound | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|

| GCP Proliferation | A8 | 16.6 ± 2.3 nM | nih.gov |

| Gli-luciferase Response | A8 | Potent inhibition observed | nih.gov |

Epigenetic modifications are critical for gene regulation, and their dysregulation is a hallmark of cancer. Histone deacetylases (HDACs) and lysine-specific demethylases (LSD1) are key epigenetic enzymes that have become important targets for cancer therapy. nih.govnih.gov

HDAC Inhibition: Benzamide derivatives are a well-established class of HDAC inhibitors. nih.govscilit.com Their mechanism involves the benzamide group chelating with the zinc ion present in the active site of HDAC enzymes, leading to their inhibition. nih.govscilit.com This inhibition can regulate gene expression, induce cell-cycle arrest, and promote apoptosis in cancer cells. nih.govscilit.com A study of novel benzamide-based derivatives identified compound 7j as a potent inhibitor of class I HDACs, with stronger activity against HDAC1, HDAC2, and HDAC3 than the reference drug entinostat. nih.gov

LSD1 Inhibition: Lysine-specific demethylase 1 (LSD1/KDM1A) is another promising epigenetic target overexpressed in various cancers. nih.govnih.gov Benzamide-containing compounds are among the diverse chemical scaffolds that have been explored as LSD1 inhibitors. nih.gov Research into thieno[3,2-b]pyrrole derivatives identified compounds with significant inhibitory activities against LSD1 in the low nanomolar range, highlighting the potential for benzamide analogs to modulate this key demethylase. nih.gov

Inhibitory Activity of Benzamide Analogs Against Epigenetic Targets

| Compound | Target | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|

| Compound 7j | HDAC1 | 0.65 µM | nih.gov |

| HDAC2 | 0.78 µM | nih.gov | |

| HDAC3 | 1.70 µM | nih.gov | |

| Compound 50 (Thieno[3,2-b]pyrrole derivative) | LSD1 | 8.4 nM | nih.gov |

| Compound 51 (Thieno[3,2-b]pyrrole derivative) | LSD1 | 6.7 nM | nih.gov |

| Compound 52 (Thieno[3,2-b]pyrrole derivative) | LSD1 | 7.8 nM | nih.gov |

Molecular Targets and Mechanistic Insights in Oncology

Evaluation of Antimicrobial and Antitubercular Potential of this compound and Analogues

The search for novel antimicrobial agents is a critical endeavor in the face of rising multidrug resistance. Benzamide derivatives, including structures related to this compound, have been a subject of interest for their wide-ranging pharmacological activities, including antibacterial and antitubercular properties. nanobioletters.comnih.govijpsjournal.com This section explores the evaluation of this compound and its analogues, focusing on established testing methods and findings from related chemical classes.

Assays for Antibacterial Efficacy

The antibacterial potential of a compound like this compound is typically determined through a series of standardized in vitro assays. These methods are designed to ascertain the concentration at which a compound can inhibit the growth of or kill bacteria.

Commonly employed techniques include:

Broth Microdilution: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. cihanuniversity.edu.iqmdpi.com The assay is performed in microtiter plates where bacteria are exposed to serial dilutions of the test compound. cihanuniversity.edu.iq Bacterial growth can be assessed visually or by using viability indicators like Methyl thiazolyl diphenyl-tetrazolium bromide (MTT). cihanuniversity.edu.iq

Agar (B569324) Dilution: In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations. The surface is then inoculated with different microbial strains. The MIC is the lowest concentration of the agent that inhibits visible growth on the agar surface.

Disk Diffusion: This qualitative or semi-quantitative assay involves placing paper discs impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific bacterium. nanobioletters.com The compound diffuses into the agar, and if it is effective, it creates a zone of inhibition around the disc where bacterial growth is prevented. nih.gov The diameter of this zone is proportional to the compound's efficacy.

The results from these assays provide crucial data on the spectrum of activity (i.e., which types of bacteria are affected) and the potency of the compound. For example, studies on other benzamide derivatives have reported MIC values against various pathogenic bacteria, demonstrating the utility of these methods in identifying promising antibacterial leads. nanobioletters.comepa.gov

| Compound | Bacterium | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Benzamide Derivative 5a | Bacillus subtilis | 6.25 | 25 |

| Benzamide Derivative 5a | Escherichia coli | 3.12 | 31 |

| Benzamide Derivative 6b | Escherichia coli | 3.12 | 24 |

| Benzamide Derivative 6c | Bacillus subtilis | 6.25 | 24 |

Data presented is for illustrative purposes, based on findings for various benzamide derivatives. nanobioletters.com

Studies on Antitubercular Activity (e.g., against Mycobacterium tuberculosis for related anthranilic acid derivatives)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of drug-resistant strains. nih.govresearchgate.netnih.gov This has spurred research into new therapeutic agents, with anthranilic acid derivatives—structurally related to N-phenylbenzamides—emerging as a promising class of compounds. nih.govnih.gov

Mycolic acids are exceptionally long fatty acids that are fundamental components of the mycobacterial cell wall, providing a crucial defensive barrier. nih.govresearchgate.netnih.gov The biosynthetic pathway for these lipids is a well-established target for antitubercular drugs. Research has identified that derivatives of anthranilic acid can exhibit potent activity against M. tuberculosis. nih.govresearchgate.net While specific data for this compound is not detailed, studies on analogous structures provide a strong rationale for its potential evaluation. For instance, various natural and synthetic compounds, including flavonoids and chromenes, have demonstrated antimycobacterial activity with MIC values in the low microgram per milliliter range. frontiersin.org

| Compound Class | Compound Name | MIC (µg/mL) |

|---|---|---|

| Anthraquinone | Damnacanthal (C22) | 19.75 |

| Polyacetylene | Tetradeca-4,6,8,10-tetrayne-1,14-diol (C53) | 17.88 |

| Chromene | Synthetic Chromene (C10) | 29.13 |

| Chalcone | Isobavachalcone (C1) | 51.77 |

Data from a screening of natural and synthetic compounds against *M. tuberculosis. frontiersin.org*

Exploration of Other Enzyme and Receptor Modulatory Activities of this compound-related Compounds

While the primary focus may be on a specific biological target of this compound, the broader chemical scaffold of benzamides and its derivatives has been explored for a range of other pharmacological activities. This section delves into the modulatory effects of structurally related compounds on various enzymes and transporters, highlighting the diverse biological potential of this chemical class.

Betaine/γ-Aminobutyric Acid Transporter 1 (BGT1) Modulation (for N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide)

The betaine/γ-aminobutyric acid (GABA) transporter 1 (BGT1), a member of the solute carrier 6 (SLC6) family, plays a role in regulating extracellular levels of the inhibitory neurotransmitter GABA. nih.gov BGT1 inhibitors are being investigated for their potential in managing conditions characterized by an imbalance in excitatory and inhibitory signaling. nih.gov

A related compound, N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA), has been identified as a non-competitive inhibitor of BGT1. nih.gov Non-competitive inhibition suggests that BPDBA binds to an allosteric site on the transporter, a location other than the substrate-binding site, to exert its inhibitory effect. nih.gov This mode of action can offer advantages in terms of specificity and overcoming competition from the endogenous substrate. Research into analogues of BPDBA has aimed to improve properties such as solubility and off-target profiles while retaining BGT1 activity. nih.gov Studies involving chimeric transporters and site-directed mutagenesis have suggested a potential binding site for this class of inhibitors within transmembrane domain 10 (TM10) of BGT1. nih.gov

| Compound | Target | Activity | Mode of Action |

|---|---|---|---|

| N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) | Betaine/γ-Aminobutyric Acid Transporter 1 (BGT1) | Inhibitor | Non-competitive |

Monoamine Oxidase B (MAO-B) Inhibition (for other iodobenzamide derivatives)

Monoamine oxidase B (MAO-B) is a key enzyme in the brain responsible for the degradation of neurotransmitters like dopamine (B1211576). google.com Inhibition of MAO-B can increase dopamine levels, a therapeutic strategy used in the management of neurodegenerative conditions such as Parkinson's disease. google.com

A series of iodinated N-(2-aminoethyl)benzamide analogues have been synthesized and evaluated for their ability to inhibit MAO-B. frontiersin.org Among these, N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (Compound 2d) demonstrated high inhibitory potency and selectivity for MAO-B. frontiersin.org Further investigation revealed that its mechanism of inhibition was non-competitive, with an inhibition constant (Ki) of 0.80 µM. frontiersin.org In vivo studies confirmed that the inhibition of brain MAO-B by this compound was both strong and reversible, with enzyme activity returning to normal levels 24 hours after administration. frontiersin.org This reversibility is a desirable characteristic, potentially reducing the risk of side effects associated with irreversible inhibitors. scienceopen.com

| Compound | Target | Activity | Ki Value | Mode of Action |

|---|---|---|---|---|

| N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride | Monoamine Oxidase B (MAO-B) | Selective, Reversible Inhibitor | 0.80 µM | Non-competitive |

Carbonic Anhydrase II (CA2) Inhibition (for quinazoline (B50416) derivatives)

Carbonic anhydrase II (CA-II) is an enzyme involved in various physiological processes, and its inhibition is a therapeutic target for conditions like glaucoma. nih.govgoogle.com Quinazolinones, which share some structural similarities with benzamides, have been investigated as potential CA-II inhibitors.

A series of quinazolinone derivatives were synthesized and evaluated for their inhibitory activity against both bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. nih.govgoogle.com The compounds displayed a range of inhibitory potential, with IC₅₀ values against hCA-II falling between 14.0 and 59.6 μM. nih.govgoogle.com Kinetic studies on the most active inhibitor from the series, compound 4d, revealed a competitive mode of inhibition against both bCA-II and hCA-II, with Ki values of 13.0 ± 0.013 μM and 14.25 ± 0.017 μM, respectively. google.commdpi.com Competitive inhibition indicates that the compound binds to the active site of the enzyme, directly competing with the natural substrate. mdpi.com Structure-activity relationship studies suggested that the presence of a nitro group on a phenyl ring substituent was a significant contributor to the inhibitory activity. google.commdpi.com

| Compound Series | Target | IC50 Range | Most Active Compound | Ki Value (hCA-II) | Mode of Action |

|---|---|---|---|---|---|

| Quinazolinones (4a-p) | Human Carbonic Anhydrase II (hCA-II) | 14.0–59.6 μM | Compound 4d | 14.25 ± 0.017 μM | Competitive |

Endoplasmic Reticulum (ER) Stress Response Modulation (for other benzamide analogs)

The endoplasmic reticulum (ER) is crucial for protein folding, and the accumulation of misfolded proteins leads to ER stress. northwestern.edunih.gov Chronic ER stress can trigger cell death and is implicated in the pathology of diseases like diabetes, where pancreatic β-cell dysfunction and death are central features. northwestern.edu

Through high-throughput screening, benzamide derivatives have been identified as a novel class of agents that can protect pancreatic β-cells from ER stress-induced death. northwestern.edu Structure-activity relationship optimization led to the discovery of a 3-(N-piperidinyl)methyl benzamide derivative, compound 13d, which showed marked protective effects. northwestern.edu This compound demonstrated a near 100% maximum rescue activity with a half-maximal effective concentration (EC₅₀) of 0.032 µM. northwestern.edu Mechanistically, compound 13d was found to alleviate ER stress by suppressing the activation of all three branches of the unfolded protein response (UPR) and related apoptotic genes. northwestern.edu This suggests that benzamide analogs can modulate crucial cellular stress pathways, offering a potential therapeutic avenue for diseases involving ER stress. northwestern.edu

| Compound | Biological Effect | EC50 Value | Mechanism |

|---|---|---|---|

| 3-(N-piperidinyl)methyl benzamide derivative (13d) | Protection of pancreatic β-cells against ER stress-induced death | 0.032 µM | Suppression of the unfolded protein response (UPR) and apoptotic genes |

Transient Receptor Potential (TRP) Channel and Calcium Entry Modulation (for related iodobenzamides)

Information regarding the specific modulation of Transient Receptor Potential (TRP) channels and associated calcium entry by iodobenzamide derivatives is not available in the reviewed scientific literature.

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 2,4 Dichlorophenyl 2 Iodobenzamide Analogues

Identification of Pharmacophoric Requirements for Biological Activity

A pharmacophore is the specific three-dimensional arrangement of steric and electronic features that is necessary for a molecule to interact with a specific biological target and trigger (or block) its response. arxiv.org For analogues of N-(2,4-dichlorophenyl)-2-iodobenzamide that target the colchicine (B1669291) binding site of tubulin, the essential pharmacophoric features can be deduced from the common structural motifs of known inhibitors. bohrium.commdpi.com

The fundamental pharmacophore for this class of compounds generally consists of:

Two Aromatic Rings: Two spatially separated aryl rings are a hallmark of many colchicine site inhibitors. nih.gov In this scaffold, these are the 2-iodobenzoyl moiety (Ring A) and the 2,4-dichlorophenyl moiety (Ring B). These rings engage in crucial hydrophobic and van der Waals interactions within the binding pocket.

A Hydrogen-Bonding Region: The central benzamide (B126) linker (-CO-NH-) is critical. The amide N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These interactions are vital for anchoring the ligand correctly within the target protein. researchgate.net

Specific Halogen Substituents: The presence and positioning of halogen atoms are key to the activity. The iodine atom on Ring A and the two chlorine atoms on Ring B are not merely passive substituents. They contribute significantly to the binding affinity through hydrophobic and, potentially, halogen bonding interactions with the protein. Their size and electronegativity define the shape and electronic profile of the molecule, ensuring a complementary fit to the binding site. bohrium.com

The relative orientation of these two aromatic rings, dictated by the amide linker, is crucial for fitting into the complex topology of the colchicine binding pocket at the interface of α- and β-tubulin. mdpi.com

Systematic Chemical Modification and its Impact on Efficacy and Selectivity

Systematic modification of the lead compound this compound is a cornerstone of optimizing its biological activity. By altering specific parts of the molecule and observing the resulting changes in efficacy and selectivity, researchers can map the steric and electronic requirements of the binding site.

Key areas for modification include:

Ring A (2-Iodobenzoyl Moiety): The substituent at the 2-position is critical. Replacing the iodine with other halogens (e.g., Br, Cl) or with non-halogen groups of varying sizes and electronic properties (e.g., -CH₃, -OCH₃, -CF₃) can reveal the optimal requirements for this part of the binding pocket. The position of the substituent can also be varied to explore other regions of the pocket.

Ring B (2,4-Dichlorophenyl Moiety): The substitution pattern on this ring is a key determinant of activity. The number, type, and position of the halogen atoms can be altered. For instance, synthesizing analogues with 2,5-dichloro, 3,4-dichloro, or monofluorinated/chlorinated patterns helps to define the precise shape and nature of the corresponding sub-pocket. mdpi.com

Amide Linker: While often conserved, modifications to the linker can influence the molecule's conformation and hydrogen-bonding potential. For example, N-methylation of the amide nitrogen removes a hydrogen bond donor, which can test the importance of this interaction for binding.

The impact of these modifications is typically assessed through in vitro assays, such as measuring the concentration required to inhibit tubulin polymerization by 50% (IC₅₀) or the cytotoxic effect on cancer cell lines. mdpi.com

The following interactive table illustrates hypothetical SAR data from systematic modifications, demonstrating how changes in structure can affect biological activity.

| Compound ID | Ring A Substituent (R¹) | Ring B Substituents (R²) | Tubulin Polymerization IC₅₀ (µM) |

| Lead | 2-Iodo | 2,4-Dichloro | 1.5 |

| Analogue 1 | 2-Bromo | 2,4-Dichloro | 2.1 |

| Analogue 2 | 2-Chloro | 2,4-Dichloro | 5.8 |

| Analogue 3 | 2-Methoxy | 2,4-Dichloro | 15.2 |

| Analogue 4 | 2-Iodo | 2,5-Dichloro | 3.3 |

| Analogue 5 | 2-Iodo | 3,4-Dichloro | 8.9 |

| Analogue 6 | 2-Iodo | 4-Chloro | 12.5 |

| Analogue 7 | 2-Iodo | 2,4-Difluoro | 2.5 |

Note: The data in this table is illustrative and intended to demonstrate SAR principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical properties of a series of compounds with their biological activities. semanticscholar.org For the this compound series, QSAR can be a powerful tool to predict the potency of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. researchgate.net

The QSAR process typically involves:

Data Set Generation: A series of analogues is synthesized, and their biological activities (e.g., IC₅₀ values) are accurately measured to serve as the dependent variable.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors are calculated. These are numerical values that represent different physicochemical properties, such as:

Electronic Descriptors: Hammett constants, dipole moment, partial atomic charges.

Steric Descriptors: Molar refractivity, van der Waals volume, specific shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which measures lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the most relevant descriptors (independent variables) to the biological activity. semanticscholar.org

A hypothetical 2D-QSAR equation might look like: log(1/IC₅₀) = a(LogP) - b(Molar Volume) + c*(Dipole Moment) + d where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis.

More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) can also be employed. These techniques generate 3D contour maps around an aligned set of molecules, highlighting regions where positive or negative steric bulk, or positive or negative electrostatic charge, would be expected to increase or decrease biological activity. semanticscholar.org These visual models are highly intuitive and provide direct guidance for designing new analogues with enhanced potency.

Ligand-Target Interaction Analysis and Binding Mode Postulation

Understanding how this compound binds to its target at an atomic level is crucial for rational drug design. For its role as an anticancer agent, the target has been identified as tubulin, with the compound binding to the colchicine site located at the interface between the α- and β-tubulin subunits. bohrium.com

Molecular docking simulations are a primary computational tool used to postulate the binding mode. In this process, the 3D structure of the ligand is computationally placed into the 3D structure of the protein's binding site, and the most stable binding poses are identified based on scoring functions that estimate binding affinity.

Based on the known structure of the colchicine binding site, a plausible binding mode for this compound can be postulated:

The 2-iodobenzoyl ring (Ring A) likely occupies a hydrophobic pocket, with the iodine atom making favorable contacts with nonpolar amino acid residues. This region is often occupied by the trimethoxyphenyl ring of colchicine.

The 2,4-dichlorophenyl ring (Ring B) is predicted to extend into an adjacent hydrophobic region, with the chlorine atoms contributing to binding affinity through hydrophobic and halogen bonding interactions.

The central amide linker plays a critical role in orienting the two rings and forming key hydrogen bonds. The N-H group may act as a hydrogen bond donor to the side-chain carbonyl of a residue like Cys-β241, while the carbonyl oxygen could act as a hydrogen bond acceptor from a backbone amide or other donor group within the pocket. These hydrogen bonds are essential for anchoring the molecule in the correct orientation for optimal van der Waals and hydrophobic contacts.

This postulated binding mode provides a structural hypothesis that explains the observed SAR data. For example, the reduced activity upon removal of the halogen atoms can be explained by the loss of specific, favorable interactions within the binding pocket. This detailed understanding of the ligand-target interactions is invaluable for the future design of next-generation analogues with improved efficacy.

Advanced Computational Chemistry and Chemoinformatics in the Research of N 2,4 Dichlorophenyl 2 Iodobenzamide

Computer-Aided Drug Design (CADD) Methodologies

Computer-Aided Drug Design (CADD) encompasses a variety of computational methods used to identify, design, and optimize biologically active compounds. criver.com These methodologies are broadly categorized into structure-based and ligand-based approaches, both of which are critical for accelerating the drug discovery pipeline. patsnap.com

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target, typically a protein or nucleic acid, to design molecules that can bind to it with high affinity and selectivity. patsnap.com This process begins with the determination of the target's structure, usually through experimental techniques like X-ray crystallography or NMR spectroscopy.

In the investigation of N-(2,4-dichlorophenyl)-2-iodobenzamide, SBDD would be employed if a specific protein target is identified. For instance, if the compound is hypothesized to be an enzyme inhibitor, its binding mode within the enzyme's active site can be predicted. Computational tools are used to analyze the binding pocket, identify key amino acid residues involved in interactions, and design modifications to the benzamide (B126) scaffold to enhance these interactions, thereby improving potency. patsnap.com

Ligand-Based Drug Design (LBDD) is utilized when the 3D structure of the biological target is unknown, but a set of molecules (ligands) with known biological activity is available. mdpi.com LBDD methods extract common chemical features from these active molecules to build a predictive model, known as a pharmacophore.

If a series of benzamide analogues of this compound were synthesized and tested for a particular biological activity, LBDD could be used to develop a pharmacophore model. This model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. This pharmacophore can then be used to screen large compound databases for new, structurally diverse molecules with the potential for the same biological activity or to guide the design of more potent analogues. mdpi.com

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Complexes

Molecular docking is a principal technique within SBDD that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. For this compound, docking studies could reveal specific interactions, such as hydrogen bonds from the amide group or halogen bonds from the chloro and iodo substituents, with amino acid residues of a target protein. researchgate.net

Following docking, Molecular Dynamics (MD) simulations can be performed to provide a more dynamic and realistic view of the ligand-receptor complex. nih.gov MD simulations model the movement of every atom in the system over time, allowing researchers to assess the stability of the predicted binding pose, observe conformational changes in the protein and ligand, and calculate binding free energies with greater accuracy. researchgate.net This provides crucial insights into the residence time and stability of the this compound-protein complex.

Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target

| Parameter | Value (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Binding Energy (Docking) | -9.5 | LYS-78, GLU-95 | Hydrogen Bond (Amide N-H, C=O) |

| PHE-150 | Pi-Pi Stacking (Dichlorophenyl ring) | ||

| MET-148 | Hydrophobic Interaction (Iodobenzyl ring) | ||

| Binding Free Energy (MD) | -12.8 | LYS-78, GLU-95, ASP-152 | Stable Hydrogen Bond Network, Halogen Bonding |

Virtual Screening, Library Design, and Lead Optimization Strategies

Virtual screening is a computational method used to search large libraries of chemical compounds to identify potential hits that are likely to bind to a drug target. If this compound were identified as a hit compound, its structure could serve as a template for similarity-based virtual screening to find commercially available analogues with potentially improved properties.

Based on an initial hit, computational chemists can proceed with library design. This involves creating a focused virtual library of novel derivatives by making systematic modifications to the parent structure. For this compound, this could involve altering the substitution patterns on the phenyl rings or modifying the amide linker.

Lead optimization is the iterative process of refining a promising lead compound to enhance its pharmacological properties, such as efficacy, selectivity, and metabolic stability. criver.compatsnap.com Computational models, including Quantitative Structure-Activity Relationship (QSAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are central to this stage. preprints.org In silico tools can predict how structural changes to the lead compound will affect its properties, allowing chemists to prioritize the synthesis of compounds with the highest probability of success, thereby saving significant time and resources. criver.comnih.gov

In Silico Prediction of Biological Pathways and Off-Target Interactions

Chemoinformatics tools play a crucial role in predicting the potential biological pathways that a compound like this compound might modulate. By comparing its structural features to large databases of compounds with known biological activities (e.g., ChEMBL), it is possible to generate hypotheses about its mechanism of action and potential therapeutic applications.

Equally important is the in silico prediction of off-target interactions. Many adverse drug effects are caused by a compound binding to unintended biological targets. Computational methods, such as inverse docking, can screen a compound against a panel of known toxicity-related proteins (e.g., hERG channel, cytochrome P450 enzymes). Early identification of potential off-target liabilities allows for the redesign of the molecule to mitigate these risks before significant resources are invested. patsnap.com

Table 2: Representative In Silico Off-Target Interaction Profile for this compound (Hypothetical)

| Off-Target Protein | Predicted Activity/Interaction | Potential Implication |

| hERG Potassium Channel | Low risk of inhibition | Low risk of cardiotoxicity |

| CYP3A4 (Cytochrome P450) | Moderate probability of inhibition | Potential for drug-drug interactions |

| P-glycoprotein (P-gp) | Predicted substrate | Potential for active efflux |

| Kinase Panel (400 kinases) | Predicted interaction with 3 kinases | Basis for selectivity profiling |

Q & A

Q. What are the common synthetic routes for N-(2,4-dichlorophenyl)-2-iodobenzamide, and how can purity be optimized?

The synthesis typically involves coupling 2-iodobenzoic acid derivatives with 2,4-dichloroaniline via amide bond formation using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Post-synthetic purification often employs column chromatography (e.g., silica gel with methanol/chloroform gradients) and recrystallization to achieve >95% purity. Critical characterization includes ¹H/¹³C NMR to confirm regioselectivity and LC-MS for molecular weight validation .

Q. How does the crystal structure of related dichlorophenyl benzamides inform solubility and stability studies?

Hydrogen bonding between the amide carbonyl and aromatic chlorine atoms (e.g., in 2-chloro-N-(2,4-dichlorophenyl)acetamide) creates rigid planar structures, reducing solubility in polar solvents. Stability under ambient conditions is enhanced by these interactions, but iodine’s bulkiness in this compound may introduce steric strain, requiring stability assessments via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Melanoma cell lines (e.g., A375 or SK-MEL-28) are commonly used to assess uptake mechanisms, as seen in structurally similar iodobenzamide tracers. Protocols involve radiolabeling (e.g., ¹²³I) for quantitative uptake measurements via gamma counting, with pigmentation-dependent uptake noted in prior studies .

Advanced Research Questions

Q. How can molecular docking resolve contradictions between predicted and observed bioactivity in GABA receptor modulation?

Despite structural similarities to anticonvulsant agents (e.g., benzamidine), this compound derivatives may show poor GABA affinity due to steric clashes from the iodine substituent. Docking studies (AutoDock Vina) using PDB 6HUP (GABAₐ receptor) reveal unfavorable interactions in the binding pocket. Comparative analysis with active analogs (e.g., 2,4-dioxo-quinazolinyl derivatives) highlights the necessity of planar amide groups for receptor engagement .

Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies for antifungal activity?

Discrepancies in activity across analogs (e.g., thiourea vs. triazole derivatives) may arise from electronic effects of substituents. For example, replacing sulfur with oxygen in thiourea derivatives (as in imibenconazole analogs) enhances fungicidal potency by improving electrophilicity. Systematic variation of the 2-iodo group (e.g., bromine substitution) with LogP and Hammett constant calculations can clarify electronic contributions .

Q. How do isotopic labeling techniques (e.g., ¹²³I vs. ¹²⁵I) affect pharmacokinetic profiling in melanoma models?

Radiolabeling with ¹²³I enables SPECT imaging for real-time biodistribution studies in murine xenografts, while ¹²⁵I provides higher-resolution autoradiography. However, in vivo deiodination (observed in Mansard et al.) may skew results. Co-administration with sodium iodide (NaI) reduces thyroid uptake artifacts, and HPLC-radiodetection confirms metabolite integrity .

Q. What computational methods optimize synthetic routes for scale-up without compromising yield?

DFT calculations (B3LYP/6-31G*) predict reaction energetics for amide coupling steps, identifying solvent effects (e.g., DMF vs. THF) on activation barriers. Machine learning platforms (e.g., ChemOS) prioritize conditions (temperature, catalyst loading) from historical data, reducing trial runs. For example, HATU-mediated couplings at 70°C in DMF achieve 85% yield vs. 60% in THF .

Methodological Notes

- Data Contradiction Analysis : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to rule out false positives .

- Experimental Design : Use fractional factorial designs (e.g., Taguchi method) to screen reaction variables (solvent, temperature, stoichiometry) efficiently .

- Advanced Characterization : Combine SC-XRD (single-crystal X-ray diffraction) with Hirshfeld surface analysis to map non-covalent interactions critical for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.